molecular formula C22H15BrN4O3S B2596630 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 946252-54-6

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2596630
CAS No.: 946252-54-6
M. Wt: 495.35
InChI Key: WNPIIZLNNDSSDH-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its biological activity, and is further modified with a furan ring, a bromophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.

    Synthesis of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Bromophenyl Group Addition: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS).

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving thiol-ene click chemistry or other suitable coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the oxadiazole ring and the quinazolinone core, potentially leading to ring-opening or hydrogenation.

    Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. The presence of the quinazolinone core, known for its biological activity, suggests potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is being explored for its potential to inhibit specific enzymes or receptors involved in disease pathways. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure and functional groups make it suitable for applications in material science.

Mechanism of Action

The mechanism of action of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one involves interactions with molecular targets such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the oxadiazole and furan rings may interact with other protein domains or cellular components. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylthio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
  • 2-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methylthio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O3S/c23-15-9-7-14(8-10-15)20-25-19(30-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-29-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPIIZLNNDSSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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